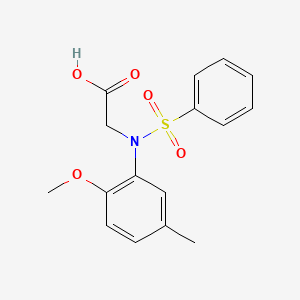

N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycine

Descripción

N-(2-Methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycine is a glycine derivative featuring two distinct substituents on the nitrogen atom: a 2-methoxy-5-methylphenyl group and a phenylsulfonyl moiety.

Propiedades

IUPAC Name |

2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S/c1-12-8-9-15(22-2)14(10-12)17(11-16(18)19)23(20,21)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHWQTRGKDBLMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycine typically involves the reaction of 2-methoxy-5-methylaniline with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with glycine under suitable conditions to yield the final product. The reaction conditions often include:

- Solvent: Dichloromethane or similar organic solvents

- Temperature: Room temperature to reflux conditions

- Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

- Oxidation products: Aldehydes or carboxylic acids.

- Reduction products: Sulfides.

- Substitution products: Halogenated or nitrated aromatic compounds.

Aplicaciones Científicas De Investigación

N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions due to its structural similarity to certain biological molecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(5-Chloro-2-methylphenyl)-N-(methylsulfonyl)glycine

- Structure : Substitutes the methoxy group at the 2-position with a methyl group and introduces a chlorine atom at the 5-position. The sulfonyl group is methylsulfonyl instead of phenylsulfonyl.

- Properties : Molecular weight = 277.73 g/mol; CAS: 362715-18-2. This compound highlights how halogenation (Cl) and sulfonyl group modification (methylsulfonyl) reduce molecular weight and alter polarity compared to the target compound .

N-(2-Methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine

- Structure: Replaces the 5-methyl group with a nitro (-NO₂) group. The sulfonyl moiety is methylsulfonyl.

- Impact : The electron-withdrawing nitro group increases acidity and may enhance reactivity in electrophilic substitution reactions. The absence of a phenylsulfonyl group reduces steric bulk .

N-(2-Carboxyphenyl)glycine

Sulfonyl Group Modifications

N-(Phenylsulfonyl)glycine Derivatives

- Therapeutic Potential: Patent literature describes N-(phenylsulfonyl)glycine derivatives as Bcl-2 inhibitors for cancer treatment, underscoring the importance of the phenylsulfonyl group in targeting protein-protein interactions .

- MMP Inhibition : Phenylsulfonyl-containing glycine derivatives generally exhibit weaker inhibition of matrix metalloproteinases (MMPs) compared to analogs with bulkier substituents (e.g., N-(4-phenyl)phenylsulfonyl groups). For example, compounds like 1b and 1h show reduced MMP-1 and MMP-2 inhibition, suggesting steric and electronic limitations .

N-(Methylsulfonyl)glycine Derivatives

- Properties : Methylsulfonyl analogs (e.g., ) have lower molecular weights and increased solubility compared to phenylsulfonyl derivatives. However, they may lack the pharmacokinetic stability conferred by aromatic sulfonyl groups .

Table 1: Key Properties of Selected Compounds

*Exact molecular weight of the target compound is inferred from its methyl ester. †Calculated based on methyl ester data.

Actividad Biológica

N-(2-Methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycine is an organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 335.37 g/mol

- CAS Number : 503592-18-5

The compound features a glycine backbone modified with a 2-methoxy-5-methylphenyl group and a phenylsulfonyl group, contributing to its unique biological properties.

This compound exhibits its biological activity primarily through:

- Receptor Interaction : It interacts with various neurotransmitter receptors, particularly the NMDA receptor, where it may act as an antagonist at the glycine site. This interaction is crucial for modulating pain pathways and neuroprotection.

- Enzyme Inhibition : The compound has been shown to inhibit aldose reductase, which is involved in diabetic complications. This inhibition suggests potential therapeutic applications in managing diabetes-related conditions .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been observed to modulate inflammatory pathways, potentially aiding in the treatment of conditions such as arthritis and other inflammatory disorders .

Neuroprotective Properties

Studies have highlighted the compound's neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to inhibit excitotoxicity via NMDA receptor modulation positions it as a candidate for further investigation in treating conditions like Alzheimer's disease and chronic pain syndromes .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| N-(2-Methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine | CHNOS | Nitro group addition | Enhanced anti-inflammatory effects |

| N-(4-Methylphenyl)-N-(phenylsulfonyl)glycine | CHNOS | Lacks methoxy substitution | Different activity profile compared to target compound |

Case Studies and Research Findings

- Neuroprotection in Animal Models : In studies involving DBA/2 mouse models, compounds similar to this compound demonstrated significant reductions in seizure duration and neuronal injury when administered during acute neurotoxic events .

- Aldose Reductase Inhibition : A study on derivatives of phenylsulfonylglycines showed that modifications significantly enhanced their inhibitory potency against aldose reductase, suggesting that this compound could be developed further for diabetic complications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.